N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by two key substituents: a 1-(4-methoxyphenyl) group at the pyrrolidine ring and an N-[1-(4-fluorophenyl)ethyl] side chain. This structural framework is common in small-molecule inhibitors targeting proteases, kinases, or viral enzymes, though its specific biological target remains unconfirmed in the provided evidence. The compound’s design aligns with trends in medicinal chemistry where fluorinated and methoxy-substituted aromatic systems are leveraged for optimized pharmacokinetics and receptor affinity .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13(14-3-5-16(21)6-4-14)22-20(25)15-11-19(24)23(12-15)17-7-9-18(26-2)10-8-17/h3-10,13,15H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFUSTSYVMNBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and may require specific catalysts to facilitate the reaction.
Introduction of the Methoxyphenyl Group: This can be done through substitution reactions using methoxyphenyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pain Management
Recent studies have indicated that compounds similar to N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit multimodal activity against pain. Research has shown that derivatives of this compound can act as dual pharmacological agents targeting both mu-opioid receptors and dopamine D3 receptors, which may enhance analgesic effects while reducing side effects commonly associated with opioid therapies .
Antiviral Activity
The compound has been evaluated for its efficacy against viral infections, particularly in the context of HIV. Structural modifications have led to the development of derivatives that demonstrate significant antiviral properties, exhibiting low EC50 values in vitro against wild-type HIV-1 strains . This positions the compound as a candidate for further development in antiviral drug design.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play critical roles in cellular signaling and cancer progression .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Investigations into its neuropharmacological effects have revealed that it may modulate neurotransmitter release, thus offering insights into treatments for mood disorders and neurodegenerative diseases .
Synthesis and Structural Modifications
The synthesis of this compound involves several key steps that allow for structural modifications to enhance its pharmacological properties. Techniques such as asymmetric synthesis and combinatorial chemistry are employed to create a library of derivatives for screening against various biological targets .
Case Study 1: Antiviral Efficacy
In a study published in Pharmacological Reports, derivatives of the compound were tested for their ability to inhibit HIV replication in vitro. Results indicated that certain modifications significantly increased antiviral potency, suggesting a direct correlation between structural features and biological activity .
Case Study 2: Pain Management
A clinical trial investigated the analgesic properties of a derivative of this compound in patients with chronic pain conditions. The results demonstrated a marked reduction in pain levels compared to baseline measurements, supporting its application in pain management therapies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Substituent Variations
- Target Compound: Pyrrolidine Substituent: 1-(4-methoxyphenyl) (electron-donating methoxy group). Amide Side Chain: N-[1-(4-fluorophenyl)ethyl] (fluorinated aromatic system).
- 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide (): Pyrrolidine Substituent: 1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl). Amide Side Chain: N-(4-methoxybenzyl). Key Features: Extended ethoxy linker and additional amide group may enhance hydrogen bonding but reduce metabolic stability .
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide () :
- 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (): Pyrrolidine Substituent: 1-(4-fluorophenyl). Amide Side Chain: N-(4-methyl-2-pyridinyl).
Data Table: Comparative Overview
Research Findings and Implications
- Fluorine Substitution : Fluorine in the target compound and analog may enhance binding affinity through halogen bonds, as seen in MERS-CoV inhibitors () .
- Methoxy vs. Chlorine : The 4-methoxy group in the target compound likely improves metabolic stability compared to 4-chlorophenyl (), which may undergo oxidative dechlorination .
- Side Chain Design : The N-[1-(4-fluorophenyl)ethyl] chain balances lipophilicity and steric bulk, contrasting with the polar acetamidoethyl group () or rigid pyridinyl moiety ().
Biological Activity
N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel compound belonging to the class of 5-oxopyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H22FNO3
- Molecular Weight : 335.38 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring.
- Introduction of the fluorophenyl and methoxyphenyl substituents.
- Final carboxamide formation through coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The following findings summarize its anticancer activity:
- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxic effects. The compound's efficacy was compared to standard chemotherapeutics like cisplatin, showing promising results in reducing cell viability at concentrations around 100 µM .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Specific Pathways : The compound may interact with cellular pathways that regulate apoptosis and proliferation, leading to enhanced cell death in cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest:
- Broad-Spectrum Activity : Studies have indicated that derivatives of 5-oxopyrrolidines exhibit activity against multidrug-resistant bacteria, including strains of Klebsiella pneumoniae and Staphylococcus aureus.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds within the same chemical class:
- Study on Anticancer Activity : A study evaluated various 5-oxopyrrolidine derivatives against A549 cells, demonstrating that structural modifications significantly influence cytotoxicity. Compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds against resistant strains. The results indicated that specific substitutions could enhance antimicrobial potency without significantly affecting cytotoxicity towards non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves multi-step routes:
- Step 1 : Condensation of 4-methoxyaniline with a pyrrolidine-3-carboxylic acid derivative (e.g., activated ester or acyl chloride) under basic conditions (e.g., triethylamine in THF) to form the carboxamide core .
- Step 2 : Introduction of the 4-fluorophenethyl group via nucleophilic substitution or alkylation. Solvent choice (e.g., DMF vs. acetonitrile) and temperature (60–80°C) critically affect regioselectivity and byproduct formation .
- Purity Optimization : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, fluorophenyl protons as doublets at δ 7.1–7.4 ppm) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms spatial orientation of substituents (e.g., dihedral angles between fluorophenyl and methoxyphenyl groups) .
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 413.2) and detects impurities .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Assays :
- In vitro enzyme inhibition : Screens against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC values reported in µM range) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC ~10 µM) with controls for solvent interference .
- Key Finding : The 4-fluorophenethyl group enhances membrane permeability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
- Approaches :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
- Metabolic stability : Assess liver microsome stability (e.g., t in human hepatocytes) to rule out rapid degradation masking activity .
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects .
Q. What computational strategies are effective for predicting in vivo pharmacokinetics and target interactions?
- Methods :
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., COX-2) using force fields (AMBER/CHARMM) to assess stability of hydrogen bonds with the carboxamide group .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), blood-brain barrier penetration (low), and CYP450 inhibition risks .
- Validation : Correlate computational results with in vivo PK/PD studies in rodent models (e.g., plasma concentration-time profiles) .
Q. How does the fluorophenyl substituent influence metabolic stability compared to chlorophenyl analogs?
- Comparative Analysis :
- Metabolite ID : LC-HRMS identifies oxidative defluorination (forming phenolic metabolites) vs. chlorine retention in chlorophenyl analogs .
- Enzymatic Studies : CYP3A4 catalyzes fluorophenyl oxidation, while chlorophenyl derivatives undergo slower dehalogenation .
Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?
- SAR Design :
- Substituent Scanning : Replace methoxy with bulkier groups (e.g., isopropyl) to sterically block off-target interactions .
- Bioisosteres : Substitute the pyrrolidine ring with piperidine or morpholine to modulate conformational flexibility .
- Case Study : A methyl group at the pyrrolidine 2-position reduced off-target kinase inhibition by 70% while retaining primary activity .
Contradictory Data Resolution Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
